Diethyl 6-fluoroquinoline-2,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 6-fluoroquinoline-2,3-dicarboxylate typically involves the esterification of 6-fluoroquinoline-2,3-dicarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with continuous monitoring of temperature and pressure to ensure optimal yield and purity .
Chemical Reactions Analysis
Types of Reactions
Diethyl 6-fluoroquinoline-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the ester groups into alcohols or other reduced forms.
Substitution: The fluorine atom in the quinoline ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in different chemical syntheses .
Scientific Research Applications
Diethyl 6-fluoroquinoline-2,3-dicarboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Diethyl 6-fluoroquinoline-2,3-dicarboxylate involves its interaction with specific molecular targets in biological systems. The fluorine atom in the quinoline ring enhances its binding affinity to certain enzymes and receptors, thereby modulating their activity . The compound can inhibit the growth of microorganisms by interfering with their DNA synthesis .
Comparison with Similar Compounds
Similar Compounds
Diethyl quinoline-2,3-dicarboxylate: Lacks the fluorine atom, resulting in different chemical and biological properties.
6-Fluoroquinoline-2,3-dicarboxylic acid: The acid form of the compound, which has different solubility and reactivity.
Uniqueness
Diethyl 6-fluoroquinoline-2,3-dicarboxylate is unique due to the presence of the fluorine atom, which significantly enhances its chemical stability and biological activity compared to its non-fluorinated counterparts .
Properties
CAS No. |
92525-75-2 |
---|---|
Molecular Formula |
C15H14FNO4 |
Molecular Weight |
291.27 g/mol |
IUPAC Name |
diethyl 6-fluoroquinoline-2,3-dicarboxylate |
InChI |
InChI=1S/C15H14FNO4/c1-3-20-14(18)11-8-9-7-10(16)5-6-12(9)17-13(11)15(19)21-4-2/h5-8H,3-4H2,1-2H3 |
InChI Key |
CAGDPCQGJPGFON-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C=CC(=CC2=C1)F)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.